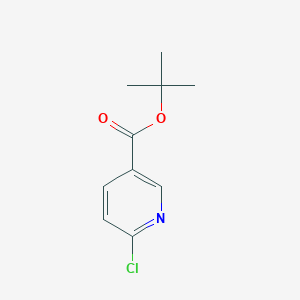

tert-Butyl 6-chloronicotinate

Overview

Description

“tert-Butyl 6-chloronicotinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), is commonly used as a polymerization initiator . The synthesis of TBEC involves refluxing a solution of the corresponding acid and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), followed by the dropwise addition of di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom at the 6-position and a tert-butyl ester group . The InChI key for this compound is OFRLMTIBUAXBGV-UHFFFAOYSA-N .. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of tert-Butyl 6-aminonicotinate : An efficient method for the synthesis of tert-butyl 6-aminonicotinate involves the displacement of the chloro group in tert-butyl 6-chloronicotinate with azide followed by a Staudinger reaction. This process is notable for its simplicity, short reaction time, ease of purification, and good yields (Kandalkar et al., 2013).

Preparation of Aminonicotinic Acid Esters : Procedures for preparing the tert-butyl esters of various aminonicotinic acids from chloronicotinic acids, including 6-chloronicotinic acid, have been reported, highlighting a method that does not require purification of intermediates (Wright, 2012).

Catalytic Processes and Chemical Transformations

Catalytic Asymmetric Oxidation : The catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of various tert-butanesulfinyl compounds, demonstrates the potential of tert-butyl derivatives in catalysis and chemical transformations (Cogan et al., 1998).

Zinc-Catalyzed Amide Cleavage : The Zn-catalyzed tert-butyl nicotinate-directed amide cleavage mimics metallo-exopeptidase activity, showcasing the versatility of tert-butyl nicotinate in biomimetic catalysis (Wybon et al., 2018).

Chemical Transformations with tert-Butyl-N-chlorocyanamide : The versatility of tert-butyl-N-chlorocyanamide in chlorination and oxidation reactions underscores the significance of tert-butyl derivatives in organic synthesis (Kumar & Kaushik, 2007).

Polymer and Material Science

Polymer Synthesis : The study of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate in biosynthesis for atorvastatin and rosuvastatin production reflects the significance of tert-butyl derivatives in polymer and material science (Liu et al., 2018).

Organometallic Chemistry : Research into hexacyclic binuclear tin complexes derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide illustrates the relevance of tert-butyl derivatives in the field of organometallic chemistry (Jiménez‐Pérez et al., 2000).

Safety and Hazards

The safety data sheet for “tert-Butyl 6-chloronicotinate” indicates that it is a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Tert-Butyl 6-chloronicotinate is a compound that has been used in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin It’s known that the compound is used in the enzymatic synthesis process involving alcohol dehydrogenase from lactobacillus kefir .

Mode of Action

It’s known that a mutant alcohol dehydrogenase of lactobacillus kefir has been used to catalyze the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (cdoh) to tert-butyl (s)-6-chloro-5-hydroxy-3-oxohexanoate ((s)-choh), a valuable chiral synthon .

Biochemical Pathways

The compound plays a significant role in the enzymatic synthesis process involving alcohol dehydrogenase from lactobacillus kefir .

Pharmacokinetics

It has a molecular weight of 213.66 , and it’s soluble with a solubility of 0.238 mg/ml . The compound has a high gastrointestinal absorption and is BBB permeant .

Result of Action

It’s known that the compound is used in the enzymatic synthesis process involving alcohol dehydrogenase from lactobacillus kefir .

Action Environment

It’s known that the compound is stored in an inert atmosphere at 2-8°c .

Properties

IUPAC Name |

tert-butyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRLMTIBUAXBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467973 | |

| Record name | tert-Butyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115309-57-4 | |

| Record name | tert-Butyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)